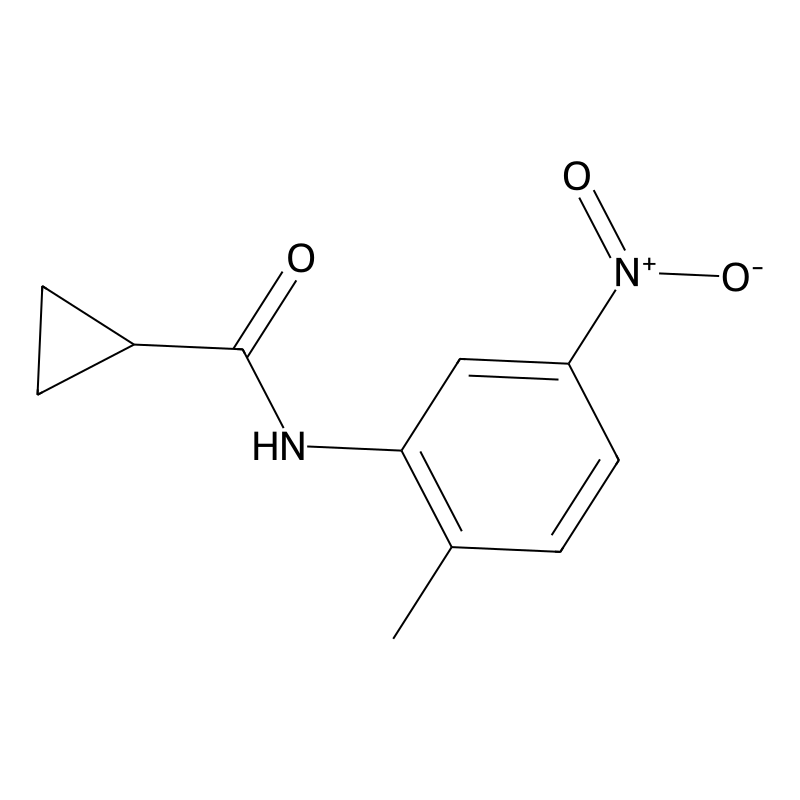

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique cyclopropane ring structure and the presence of a nitrophenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 220.23 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and potential biological activity.

- Oxidation: This compound can be oxidized to form corresponding oxides, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of reduced derivatives.

- Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions .

Research into the biological activity of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide suggests potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme activities or cellular processes. Its mechanism of action could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells, although further studies are required to fully elucidate these effects .

The synthesis of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide typically involves several steps:

- Formation of Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a dichlorocarbene source.

- Introduction of Nitrophenyl Group: The cyclopropane intermediate is coupled with a nitrophenyl derivative under specific conditions.

- Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an amine source .

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has various applications in:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

- Pharmaceutical Development: Ongoing research aims to explore its potential as a therapeutic agent for treating various diseases, particularly in oncology and infectious diseases.

- Material Science: The compound may also find applications in developing new materials due to its unique structural properties .

Studies on interaction mechanisms indicate that N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may bind to specific enzymes or receptors, influencing their activity. The pathways involved could include modulation of signaling cascades that lead to altered cellular responses, particularly in cancer cells where it may inhibit growth or induce death .

Several compounds share structural similarities with N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide | Contains dichloro substituents | Unique combination of chlorinated and nitro groups |

| N-(4-chloro-2-methoxy-5-nitrophenyl)benzamide | Benzamide core instead of cyclopropane | Different functional group leading to varied biological activity |

| Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl | Contains thiadiazole moiety | Distinctive due to sulfur-containing heterocycle |

The uniqueness of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide lies in its specific combination of structural features that confer distinct chemical and biological properties compared to these similar compounds .